(S)-3-Benzylpiperazine-2,5-dione

Descripción general

Descripción

(S)-3-Benzylpiperazine-2,5-dione is a natural product found in Kandelia candel, Aspergillus fumigatus, and Streptomyces xanthophaeus with data available.

Actividad Biológica

(S)-3-Benzylpiperazine-2,5-dione, a compound belonging to the diketopiperazine class, has garnered attention for its diverse biological activities. This article explores its structural characteristics, biological mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

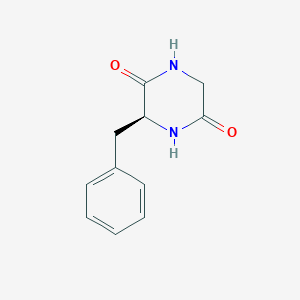

This compound has the molecular formula C₁₁H₁₂N₂O₂. Its structure features a piperazine ring with a benzyl group at the 3-position and carbonyl groups at the 2 and 5 positions. This unique arrangement contributes to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that diketopiperazines exhibit significant antimicrobial activity. This compound has been noted for its potential to inhibit the growth of various microorganisms. For instance, studies have shown that this compound can effectively combat fungal species such as Aspergillus fumigatus and bacteria from the Streptomyces genus.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Initial studies suggest that it may inhibit tumor growth through several mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary results indicate interactions with cellular signaling pathways that regulate proliferation and survival .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets. These may include:

- Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission or cell signaling.

- Enzyme Inhibition : It could inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar to other diketopiperazines, it may induce oxidative stress in target cells, leading to cell death .

Case Studies

- Antifungal Activity : A study demonstrated that this compound inhibited the growth of Aspergillus fumigatus, suggesting its potential as an antifungal agent.

- Cytotoxicity against Cancer Cells : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other diketopiperazines is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-Benzylpiperazine | Piperazine ring with benzyl substitution | Psychoactive effects |

| (S)-3-(4-Hydroxybenzyl)piperazine-2,5-dione | Hydroxybenzyl substitution | Enhanced solubility and antioxidant activity |

| (S)-3-Methylpiperazine-2,5-dione | Methyl substitution | Different pharmacological profile |

| (S)-3-(4-Chlorobenzyl)piperazine-2,5-dione | Chlorobenzyl substitution | Increased antibacterial activity |

Aplicaciones Científicas De Investigación

Synthetic Applications

The synthesis of (S)-3-benzylpiperazine-2,5-dione involves several methodologies that allow for the functionalization of the piperazine core:

- Cyclization Methods : Researchers have developed cyclization techniques using dipeptides or other precursors to create substituted piperazine-2,5-diones. For instance, methods involving the condensation of methoxylated benzaldehydes can yield both homo- and heterodimeric forms of the compound .

- N-Methylation Studies : N4-methylation has been shown to alter the conformation of this compound from a folded to an extended form, which may affect its biological activity . This modification is crucial for optimizing the interaction with biological targets.

Biological Applications

The biological significance of this compound is underscored by its potential therapeutic applications:

- Antitumor Activity : Studies have indicated that derivatives of piperazine-2,5-dione exhibit significant antitumor effects. For example, research focused on novel derivatives has shown promising results in inhibiting caspase expression in gastric cancer cells .

- Radiopharmaceutical Development : The compound has been incorporated into the design of radioiodinated imaging agents for melanoma detection. The structural optimization involved substituting piperidine with piperazine to enhance tumor uptake and clearance profiles .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Propiedades

IUPAC Name |

(3S)-3-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJHXFWJFSFAI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.